N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-8-16-14(22-19-8)10-3-2-6-20-11(17-18-12(10)20)7-15-13(21)9-4-5-9/h2-3,6,9H,4-5,7H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRKDZJYYAEJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 298.30 g/mol. The structure comprises a cyclopropanecarboxamide moiety linked to a triazolo-pyridine and an oxadiazole ring. The presence of these heterocycles is known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆O₂ |
| Molecular Weight | 298.30 g/mol |
| CAS Number | 2034599-65-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole scaffolds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
-
Inhibition of Cell Proliferation :
- A related compound demonstrated an IC₅₀ value of 9 μM against the A549 lung cancer cell line, indicating significant inhibition of cell growth and proliferation .
- Another study reported that compounds with similar structural motifs could induce apoptosis through mitochondrial pathways and caspase activation .
-
Mechanisms of Action :
- The anticancer effects are believed to involve disruption of critical signaling pathways such as FAK/Paxillin, leading to reduced invasion capabilities in metastatic cancer cells .
- The ability to intercalate into DNA has also been suggested as a mechanism for inducing cytotoxic effects in cancer cells .
Antimicrobial and Antioxidant Activities
There is emerging evidence suggesting that derivatives of oxadiazole and triazole possess antimicrobial properties. For example:
- Compounds with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antioxidant assays indicated that such compounds can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases .
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Study on Triazole Derivatives :
- Oxadiazole-Based Compounds :
Scientific Research Applications
Biological Activities
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide exhibits several promising biological activities:
Anticancer Activity
Research has indicated that derivatives of oxadiazoles and triazoles possess significant anticancer properties. The compound's structural components can interact with various molecular targets involved in cancer progression. For example:
- Mechanism of Action : It may inhibit specific enzymes or pathways critical for tumor growth and proliferation .
Antimicrobial Properties
Studies have shown that compounds containing oxadiazole and triazole moieties exhibit antimicrobial activity against a range of pathogens. This includes:
- Antifungal and Antibacterial Activity : The compound has demonstrated effectiveness comparable to established antibiotics against certain bacterial strains .
Anticonvulsant Effects
Some derivatives have been screened for anticonvulsant activity. The mechanism often involves modulation of voltage-gated sodium channels, which are crucial in neuronal excitability and seizure activity .
Case Studies
Several studies highlight the applications of this compound:
- Synthesis and Biological Assessment :
- Antimicrobial Screening :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other small molecules in pharmacological research, particularly those combining nitrogen-rich heterocycles with carboxamide substituents. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences :
- The target compound’s triazolo[4,3-a]pyridine core distinguishes it from the piperidine (SY096041) and decahydropyrido-oxazepine (SY096042–SY096045) scaffolds in the ChemDiv series . Triazolo-pyridines are often associated with kinase inhibition due to their planar aromaticity, while piperidine and oxazepine derivatives are more commonly linked to GPCR or ion channel activity.
Substituent Effects: Both the target compound and SY096041 share the 3-methyl-1,2,4-oxadiazole group, which is known to enhance metabolic stability and mimic peptide bonds in enzyme binding pockets. The cyclopropanecarboxamide group in both compounds introduces steric constraints, which may improve selectivity but could also limit solubility compared to SY096044’s pyridinylmethyl substituent .
Pharmacological Implications :
- The target compound’s triazolo-pyridine core suggests a higher likelihood of kinase inhibitory activity (e.g., JAK2 or BTK inhibitors) compared to SY096041’s piperidine-based structure, which is more typical in GPCR-targeted agents (e.g., 5-HT or opioid receptors) .
- SY096042–SY096045’s decahydropyrido-oxazepine framework, often seen in CNS drugs, implies divergent therapeutic applications (e.g., sedation or analgesia) compared to the target compound’s probable oncology focus .
Research Findings and Data Gaps
- Synthetic Accessibility : The triazolo[4,3-a]pyridine core requires multi-step synthesis involving cyclocondensation of pyridine derivatives with hydrazines, whereas piperidine-based analogs (e.g., SY096041) can be synthesized via simpler reductive amination routes .
- Binding Affinity: No direct experimental data (e.g., IC₅₀ values) for the target compound are available in the provided evidence. However, analogs with similar oxadiazole-carboxamide motifs show sub-micromolar activity in kinase assays .
- ADME Profiles : The cyclopropane group in the target compound may improve metabolic stability but could reduce aqueous solubility compared to SY096044’s charged HCl salt form .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of pyridine derivatives with oxadiazole precursors under basic conditions (e.g., K₂CO₃ in DMF) to assemble the triazolo[4,3-a]pyridine scaffold .
- Functionalization : Alkylation or coupling reactions to introduce the cyclopropanecarboxamide moiety. For example, nucleophilic substitution using chloromethyl intermediates in the presence of aprotic solvents like DMF .
- Purification : Column chromatography or recrystallization to isolate the final compound. Reaction progress is monitored via TLC or HPLC .
Q. How is the structural integrity of this compound validated in academic research?
A combination of spectroscopic and analytical techniques is used:
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly distinguishing oxadiazole and triazole protons (δ ~8-9 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
- X-ray Crystallography (if applicable): Resolves 3D conformation and intermolecular interactions .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Polar aprotic solvents like DMF or dichloromethane are preferred for their ability to stabilize intermediates .
- Temperature : Reactions often proceed at room temperature or mild heating (50–80°C) to avoid decomposition .
- Catalysts : Potassium carbonate or coupling agents (e.g., EDC/HOBt) facilitate alkylation and amide bond formation .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?
- Design of Experiments (DoE) : Statistical approaches (e.g., factorial design) identify critical parameters (e.g., solvent ratio, temperature) and interactions .
- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real-time, enabling adjustments to suppress side reactions .
- Byproduct analysis : LC-MS or GC-MS identifies impurities, guiding reagent stoichiometry adjustments .
Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Cross-validation : Compare experimental NMR data with density functional theory (DFT)-calculated shifts for key protons/carbons .
- Decoupling experiments : Use DEPT or HSQC NMR to resolve overlapping signals .
- Alternative techniques : X-ray crystallography or NOESY can clarify conformational ambiguities .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., methyl on oxadiazole, cyclopropane ring size) and test biological activity .
- Computational docking : Predict binding interactions with target proteins (e.g., kinases) using molecular dynamics simulations .
- Pharmacophore mapping : Identify critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptor role) .
Q. Example SAR Table
| Analog Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Oxadiazole → 1,3,4-thiadiazole | 2.5 µM (vs. 1.8 µM parent) | Slight activity drop due to reduced electronegativity |
| Cyclopropane → cyclohexane | >10 µM | Rigid cyclopropane essential for target binding |
Q. How can computational methods accelerate the study of this compound’s reactivity?
- Reaction pathway modeling : Quantum mechanics (QM) calculations (e.g., Gaussian) predict transition states and intermediates for key steps like cyclopropane ring formation .
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties early in development .
Q. What experimental approaches address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
